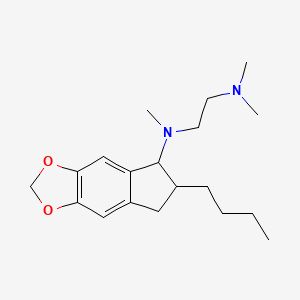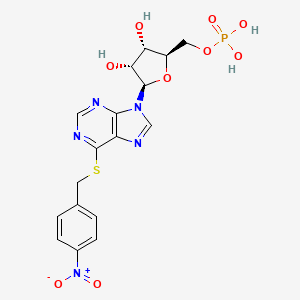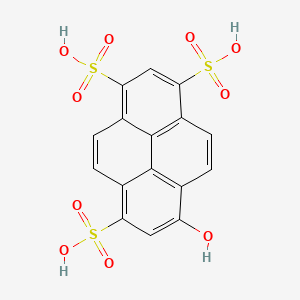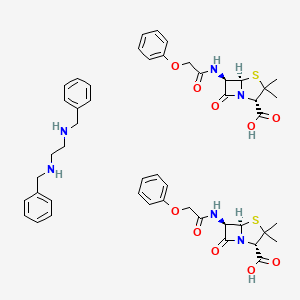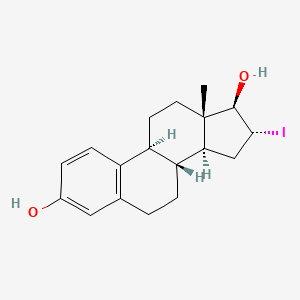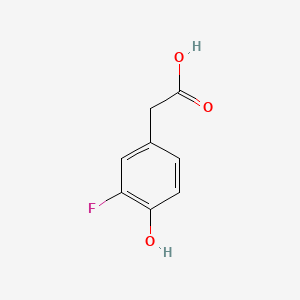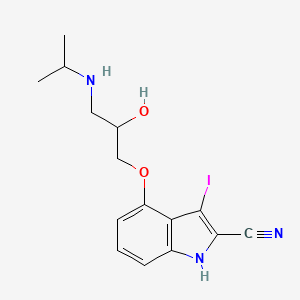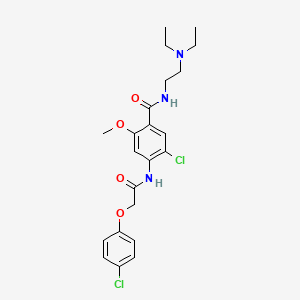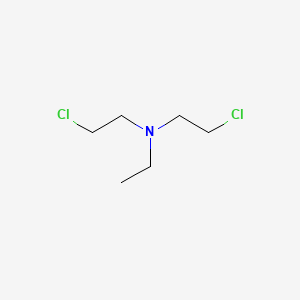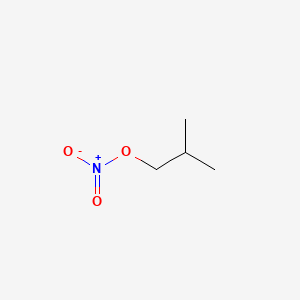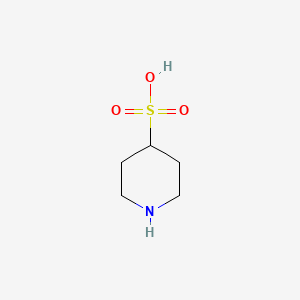
Acide pipéridine-4-sulfonique
Vue d'ensemble
Description
L’acide pipéridine-4-sulfonique est un composé chimique de formule moléculaire C5H11NO3S. Il s’agit d’un dérivé de la pipéridine, un composé hétérocyclique à six chaînons contenant un atome d’azote. L’this compound est connu pour son rôle d’agoniste des récepteurs de l’acide gamma-aminobutyrique (GABA), ce qui en fait un composé important dans la recherche en neurosciences .
Applications De Recherche Scientifique
Piperidine-4-sulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound’s role as a GABA receptor agonist makes it valuable in studying neurotransmission and neurological disorders.
Medicine: Piperidine-4-sulphonic acid is investigated for its potential therapeutic effects in treating conditions related to GABAergic dysfunction.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
L’acide pipéridine-4-sulfonique exerce ses effets en agissant comme un agoniste des récepteurs du GABA. Il se lie aux récepteurs du GABA, induisant des changements conformationnels qui ouvrent les canaux ioniques et permettent le passage des ions chlorure. Cela hyperpolarise la membrane neuronale, réduisant l’excitabilité neuronale et produisant des effets inhibiteurs .
Analyse Biochimique
Biochemical Properties
Piperidine-4-sulfonic acid plays a significant role in biochemical reactions, particularly as an agonist for GABA type A receptors. These receptors are crucial for mediating inhibitory neurotransmission in the central nervous system. Piperidine-4-sulfonic acid interacts with various subunits of the GABA type A receptor, including the alpha1, alpha2, alpha3, alpha4, alpha5, and alpha6 subunits . The nature of these interactions involves binding to the GABA site on the receptor, leading to the activation of the receptor and subsequent inhibitory effects on neuronal activity .
Cellular Effects
Piperidine-4-sulfonic acid influences various cellular processes by modulating GABA type A receptor activity. This modulation affects cell signaling pathways, gene expression, and cellular metabolism. In HEK293 cells expressing mutant GABA receptor subunits, piperidine-4-sulfonic acid has been shown to induce responses that highlight its role as a partial agonist . The compound’s effects on cell function include alterations in ion channel activity, which can impact neuronal excitability and synaptic transmission .
Molecular Mechanism
At the molecular level, piperidine-4-sulfonic acid exerts its effects by binding to the GABA site on GABA type A receptors. This binding induces conformational changes in the receptor, leading to the opening of the ion channel and allowing chloride ions to flow into the neuron . The influx of chloride ions hyperpolarizes the neuron, reducing its excitability and producing an inhibitory effect. Additionally, piperidine-4-sulfonic acid can modulate receptor gating and increase the efficacy of partial agonists .
Dosage Effects in Animal Models
The effects of piperidine-4-sulfonic acid vary with different dosages in animal models. At lower doses, the compound can enhance inhibitory neurotransmission without causing significant adverse effects . At higher doses, piperidine-4-sulfonic acid may exhibit toxic effects, including disruptions in normal neuronal function and potential neurotoxicity . Threshold effects and dose-response relationships are critical considerations in determining the appropriate dosage for experimental studies.
Metabolic Pathways
Piperidine-4-sulfonic acid is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound undergoes metabolic transformations that can affect its activity and bioavailability . Enzymes such as cytochrome P450 monooxygenases play a role in the metabolism of piperidine-4-sulfonic acid, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and potential side effects.
Transport and Distribution
Within cells and tissues, piperidine-4-sulfonic acid is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation can impact its activity and function. Studies have shown that piperidine-4-sulfonic acid can be effectively transported across cell membranes, allowing it to reach its target sites within the central nervous system .
Subcellular Localization
The subcellular localization of piperidine-4-sulfonic acid is essential for its activity and function. The compound is primarily localized to the plasma membrane, where it interacts with GABA type A receptors . Targeting signals and post-translational modifications may direct piperidine-4-sulfonic acid to specific compartments or organelles, influencing its efficacy and potential interactions with other biomolecules .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L’acide pipéridine-4-sulfonique peut être synthétisé par diverses méthodes. Une approche courante implique la sulfonation de la pipéridine. Cette réaction nécessite généralement l’utilisation de trioxyde de soufre ou d’acide chlorosulfonique comme agents sulfonants. La réaction est effectuée dans des conditions contrôlées pour assurer la formation sélective du groupe acide sulfonique en position 4 du cycle pipéridine .
Méthodes de production industrielle
En milieu industriel, la production d’this compound peut impliquer des procédés en continu afin d’améliorer l’efficacité et le rendement. L’utilisation de catalyseurs et de conditions réactionnelles optimisées peut améliorer davantage la possibilité de mise à l’échelle de la synthèse .
Analyse Des Réactions Chimiques
Types de réactions
L’acide pipéridine-4-sulfonique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés d’acide sulfonique.
Réduction : Les réactions de réduction peuvent convertir le groupe acide sulfonique en d’autres groupes fonctionnels.
Substitution : Le groupe acide sulfonique peut être substitué par d’autres groupes dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que les halogénoalcanes ou les chlorures d’acyle.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés d’acide sulfonique, tandis que la réduction peut produire des amines ou d’autres groupes fonctionnels .
Applications de la recherche scientifique
L’this compound a un large éventail d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de divers composés organiques.
Biologie : Le rôle du composé en tant qu’agoniste des récepteurs du GABA le rend précieux pour l’étude de la neurotransmission et des troubles neurologiques.
Médecine : L’this compound est étudié pour ses effets thérapeutiques potentiels dans le traitement des affections liées à un dysfonctionnement GABAergique.
Industrie : Il est utilisé dans la production de produits pharmaceutiques et d’autres produits chimiques fins.
Comparaison Avec Des Composés Similaires
Composés similaires
Pipéridine : Le composé parent de l’acide pipéridine-4-sulfonique, sans le groupe acide sulfonique.
Acide pipéridine-4-carboxylique : Structure similaire mais avec un groupe acide carboxylique au lieu d’un groupe acide sulfonique.
Acide pipéridine-4-phosphonique : Contient un groupe acide phosphonique en position 4.
Unicité
L’this compound est unique en raison de son interaction spécifique avec les récepteurs du GABA, ce qui le distingue des autres dérivés de la pipéridine. Son groupe acide sulfonique confère également des propriétés chimiques distinctes, ce qui le rend précieux dans diverses applications de recherche .
Propriétés
IUPAC Name |
piperidine-4-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c7-10(8,9)5-1-3-6-4-2-5/h5-6H,1-4H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBJGGRINDTHIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222752 | |
| Record name | Piperidine-4-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72450-62-5 | |
| Record name | Piperidine-4-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072450625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine-4-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | piperidine-4-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERIDINE-4-SULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M8K8ZJJ5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the downstream effects of piperidine-4-sulfonic acid binding to GABAA receptors?
A2: As a partial agonist, piperidine-4-sulfonic acid elicits a weaker response compared to the full agonist GABA. Binding leads to conformational changes in the GABAA receptor, resulting in the opening of an intrinsic chloride channel. This chloride influx hyperpolarizes the neuron, decreasing its excitability and resulting in an overall inhibitory effect. [, , , , ]
Q2: Does the efficacy of piperidine-4-sulfonic acid differ depending on the GABAA receptor subtype?
A4: Yes, research has shown that piperidine-4-sulfonic acid demonstrates varying levels of efficacy depending on the specific GABAA receptor subunit composition. For example, its efficacy is significantly reduced at GABAA receptors harboring the α1(L277A) mutation compared to wild-type receptors. [] This highlights the importance of subunit composition in determining the pharmacological profile of GABAA receptor ligands. [, , , , ]
Q3: How does piperidine-4-sulfonic acid affect the activity of other GABAA receptor modulators?
A5: Studies show that piperidine-4-sulfonic acid can influence the activity of other GABAA receptor modulators. For instance, the potentiating effects of the anesthetic isoflurane on GABAA receptors are different when activated by piperidine-4-sulfonic acid compared to activation by the full agonist GABA. [] This underscores the complex interplay between different ligands acting on the GABAA receptor. [, ]
Q4: What is the significance of studying piperidine-4-sulfonic acid in the context of GABAA receptor pharmacology?
A6: Piperidine-4-sulfonic acid serves as a valuable tool for dissecting the complexities of GABAA receptor pharmacology. Its partial agonist profile allows researchers to investigate the subtle differences in ligand efficacy and the role of specific receptor subunits in mediating these effects. This knowledge is crucial for developing novel therapeutics targeting GABAA receptors with greater selectivity and improved safety profiles. [, , , , , , , , ]
Q5: Are there any known antagonists that can block the effects of piperidine-4-sulfonic acid on GABAA receptors?
A7: Yes, competitive antagonists such as bicuculline and SR-95531 can block the effects of piperidine-4-sulfonic acid by competing for the same binding site on the GABAA receptor. [, ] These antagonists are valuable tools for confirming the involvement of GABAA receptors in specific physiological processes.
Q6: What structural features of piperidine-4-sulfonic acid are important for its interaction with GABAA receptors?
A8: While a detailed structure-activity relationship study specifically for piperidine-4-sulfonic acid is not provided in the provided papers, research suggests that the presence of a negatively charged sulfonic acid group, mimicking the carboxylate group of GABA, is crucial for binding to the receptor. [, ] The spatial arrangement of this group and the piperidine ring likely contribute to its partial agonist profile.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


